5-methoxypyridazine-4-carboxylic acid
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Overview
Description
5-Methoxypyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C6H6N2O3. It is a derivative of pyridazine, characterized by the presence of a methoxy group at the 5-position and a carboxylic acid group at the 4-position of the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxypyridazine-4-carboxylic acid typically involves the reaction of appropriate pyridazine derivatives with methoxy and carboxylic acid functional groups. One common method is the reaction of 5-methoxypyridazine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an aldehyde or alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-hydroxypyridazine-4-carboxylic acid, while reduction of the carboxylic acid group can produce 5-methoxypyridazine-4-aldehyde .
Scientific Research Applications
5-Methoxypyridazine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methoxypyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methoxypyridazine-4-carboxylic acid include other pyridazine derivatives, such as:
Pyridazine-4-carboxylic acid: Lacks the methoxy group at the 5-position.
5-Hydroxypyridazine-4-carboxylic acid: Has a hydroxyl group instead of a methoxy group at the 5-position.
5-Methylpyridazine-4-carboxylic acid: Has a methyl group instead of a methoxy group at the 5-position.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2803865-94-1 |
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Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.1 |
Purity |
95 |
Origin of Product |
United States |
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